
7-Bromo-3-chloro-8-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 7-bromo-3-chloro-8-methoxy- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids. The compound 7-bromo-3-chloro-8-methoxy-isoquinoline is characterized by the substitution of bromine, chlorine, and methoxy groups at the 7th, 3rd, and 8th positions, respectively. These substitutions can significantly alter the chemical and physical properties of the base isoquinoline molecule, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-8-methoxy-isoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Similarly, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.
Another method involves the use of the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives. This reaction typically involves the condensation of a benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium .
Industrial Production Methods
Industrial production of 7-bromo-3-chloro-8-methoxy-isoquinoline may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline derivatives, including 7-bromo-3-chloro-8-methoxy-isoquinoline, undergo various chemical reactions such as:
Oxidation: Isoquinoline can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions are common, where substituents like bromine and chlorine can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, 7-bromo-3-chloro-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-3-chloro-8-methoxy-isoquinoline involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar aromatic properties.
4-Bromo-isoquinoline: Another brominated derivative with different substitution patterns.
8-Methoxy-quinoline: A methoxy-substituted quinoline derivative.
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 7-bromo-3-chloro-8-methoxy-isoquinoline distinguishes it from other similar compounds. These substitutions can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H7BrClNO |
|---|---|
Poids moléculaire |
272.52 g/mol |
Nom IUPAC |
7-bromo-3-chloro-8-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-7-5-13-9(12)4-6(7)2-3-8(10)11/h2-5H,1H3 |
Clé InChI |
IWIWXDLHTBPBBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC(=NC=C21)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


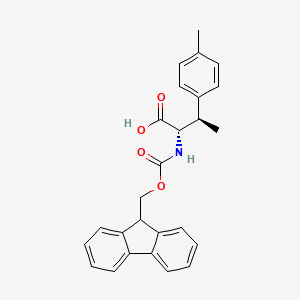
![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
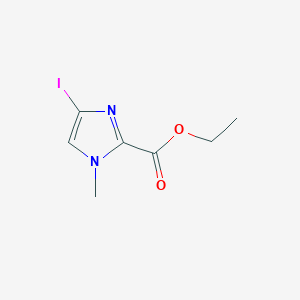
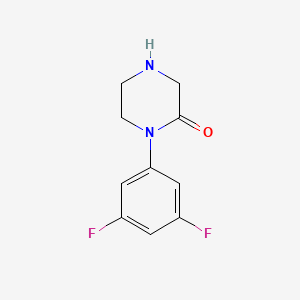
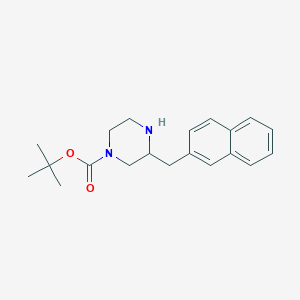


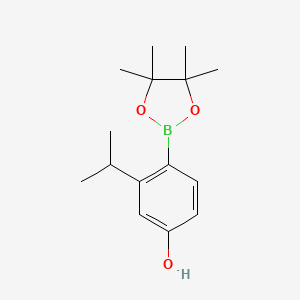
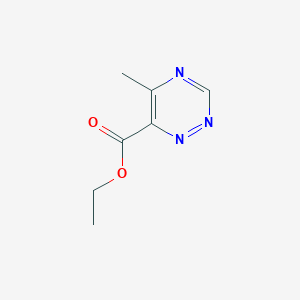
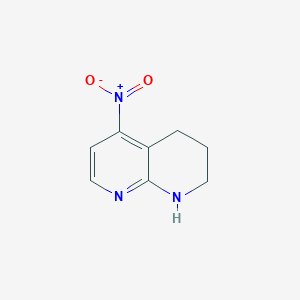


![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
